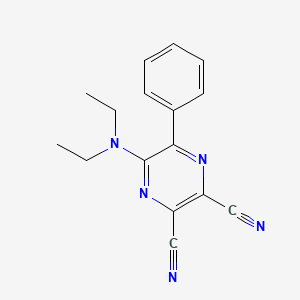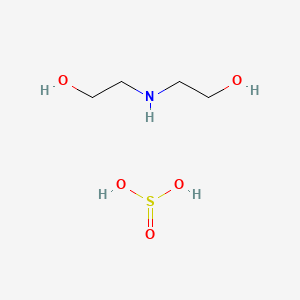
(1,1'-Biphenyl)-3,3'-dicarboxylic acid, 4-((5-((5-(aminosulfonyl)-2-hydroxyphenyl)azo)-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)azo)-4'-((1-(((3-carboxy-4-hydroxyphenyl)amino)carbonyl)-2-oxopropyl)azo)-, tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt is a complex organic compound with a highly intricate structure. This compound is notable for its multiple functional groups, including carboxylic acids, sulfonamides, hydroxyl groups, and azo linkages. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of [1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the biphenyl core, followed by the introduction of carboxylic acid groups through carboxylation reactions. Subsequent steps involve the formation of azo linkages via diazotization and coupling reactions, and the introduction of sulfonamide and hydroxyl groups through sulfonation and hydroxylation reactions, respectively. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including controlled temperatures, pH levels, and the use of catalysts.
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkages can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles like bromine. Major products formed from these reactions include quinones, amines, and substituted aromatic compounds.
科学的研究の応用
[1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt is widely used in scientific research due to its diverse chemical properties. In chemistry, it serves as a model compound for studying azo dye chemistry and the effects of various functional groups on chemical reactivity. In biology and medicine, it is used in the development of diagnostic assays and as a probe for studying enzyme activities. Industrially, it is employed in the production of dyes and pigments due to its vibrant color and stability.
作用機序
The compound exerts its effects through various mechanisms, depending on the context of its use. In biological systems, the azo linkages can undergo reduction to form amines, which can interact with enzymes and other proteins. The sulfonamide groups can mimic the structure of certain biological molecules, allowing the compound to act as an inhibitor or activator of specific biochemical pathways. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.
類似化合物との比較
Similar compounds include other azo dyes and biphenyl derivatives, such as:
[1,1’-Biphenyl]-4,4’-dicarboxylic acid: Lacks the azo and sulfonamide groups, making it less versatile in biological applications.
[1,1’-Biphenyl]-2,2’-dicarboxylic acid: Similar structure but different positional isomer, affecting its chemical reactivity and applications.
4-Aminoazobenzene: Contains azo linkages but lacks the biphenyl core and additional functional groups, limiting its use in complex applications. The unique combination of functional groups in [1,1’-Biphenyl]-3,3’-dicarboxylic acid, 4-[[5-[[5-(aminosulfonyl)-2-hydroxyphenyl]azo]-1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]azo]-4’-[[1-[[(3-carboxy-4-hydroxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-, tetrasodium salt makes it particularly valuable for a wide range of scientific research and industrial applications.
特性
CAS番号 |
72252-59-6 |
|---|---|
分子式 |
C47H31N9Na4O16S2 |
分子量 |
1133.9 g/mol |
IUPAC名 |
tetrasodium;2-[[6-anilino-1-hydroxy-5-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]-3-sulfonatonaphthalen-2-yl]diazenyl]-5-[3-carboxylato-4-[[1-(3-carboxylato-4-hydroxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]benzoate |
InChI |
InChI=1S/C47H35N9O16S2.4Na/c1-22(57)40(44(61)50-26-9-15-37(58)32(19-26)47(66)67)54-51-33-12-7-23(17-30(33)45(62)63)24-8-13-34(31(18-24)46(64)65)52-56-42-39(74(70,71)72)21-29-28(43(42)60)11-14-35(49-25-5-3-2-4-6-25)41(29)55-53-36-20-27(73(48,68)69)10-16-38(36)59;;;;/h2-21,40,49,58-60H,1H3,(H,50,61)(H,62,63)(H,64,65)(H,66,67)(H2,48,68,69)(H,70,71,72);;;;/q;4*+1/p-4 |
InChIキー |
CKKWAQWRRWDFDW-UHFFFAOYSA-J |
正規SMILES |
CC(=O)C(C(=O)NC1=CC(=C(C=C1)O)C(=O)[O-])N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC4=C(C=C5C(=C4O)C=CC(=C5N=NC6=C(C=CC(=C6)S(=O)(=O)N)O)NC7=CC=CC=C7)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


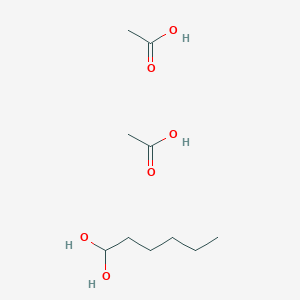
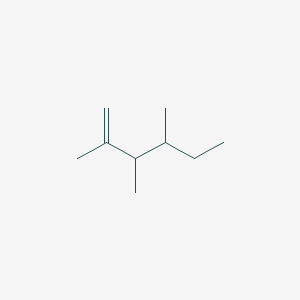
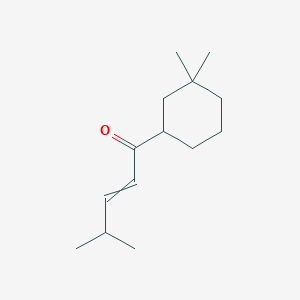

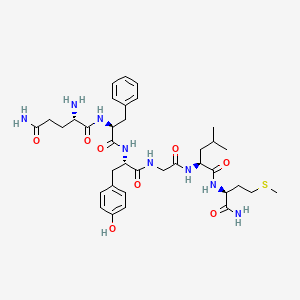
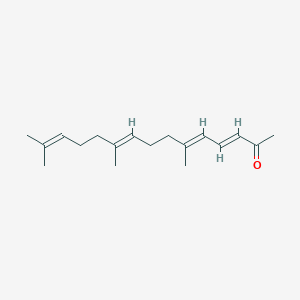
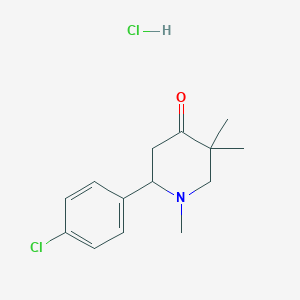
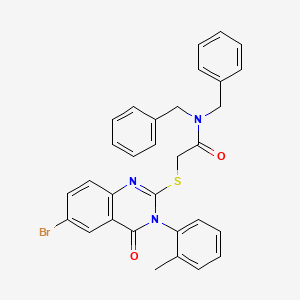



![2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B14480167.png)
